![molecular formula C25H28N2O2 B14118481 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone]](/img/structure/B14118481.png)
1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] is a complex organic compound featuring a seven-membered nitrogen-containing ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] can be achieved through various methods. One notable approach involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This method employs enantiocomplementary imine reductases to achieve high enantioselectivity . Another method involves the intermolecular amphoteric diamination of allenes to access a wide range of racemic 1,4-diazepanes in one step .
Industrial Production Methods: Industrial production of this compound typically involves the use of chiral stationary phase HPLC resolution, classical resolution, and ruthenium-catalyzed intramolecular asymmetric reductive amination . These methods are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the cyclopropyl groups in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.
科学的研究の応用
1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a scaffold for the development of enzyme inhibitors and receptor antagonists. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer . Additionally, this compound finds applications in the pharmaceutical industry as a precursor for drug development.
作用機序
The mechanism of action of 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds: Similar compounds to 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] include other 1,4-diazepane derivatives such as 1,4-Diazepane-1,4-diylbis{[4-(phenylsulfonyl)phenyl]methanone} and 1,4-Diazepane-1,4-diylbis{[2-(pentyloxy)phenyl]methanone} .
Uniqueness: What sets 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] apart from similar compounds is its unique structural features, including the phenylcyclopropyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C25H28N2O2 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
[4-(2-phenylcyclopropanecarbonyl)-1,4-diazepan-1-yl]-(2-phenylcyclopropyl)methanone |
InChI |
InChI=1S/C25H28N2O2/c28-24(22-16-20(22)18-8-3-1-4-9-18)26-12-7-13-27(15-14-26)25(29)23-17-21(23)19-10-5-2-6-11-19/h1-6,8-11,20-23H,7,12-17H2 |
InChIキー |
HKGAXHBTPDPOFM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(C1)C(=O)C2CC2C3=CC=CC=C3)C(=O)C4CC4C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


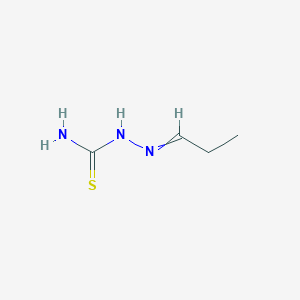
![(2Z)-[2-(4-methoxyphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118406.png)
![3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide](/img/structure/B14118414.png)

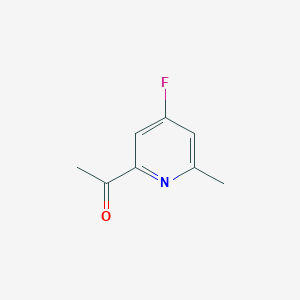
![2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile](/img/structure/B14118430.png)
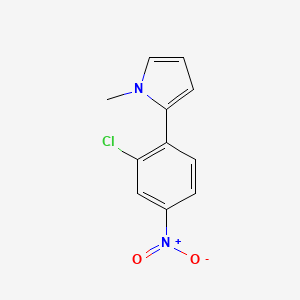
![[5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14118444.png)

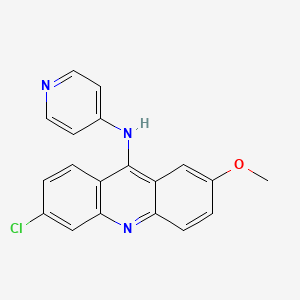
![N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide](/img/structure/B14118464.png)

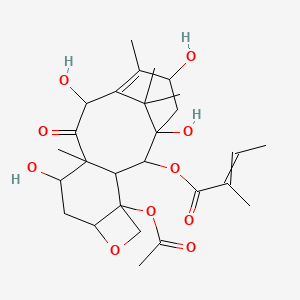
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)
